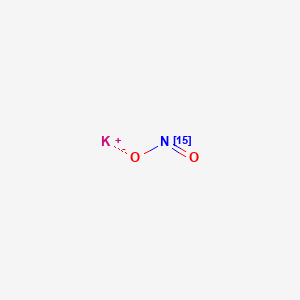
potassium nitrite-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium nitrite-15N is an inorganic compound enriched with the 15N isotope . It is a stable isotope of potassium nitrite, which is commonly used as a food preservative and a fertilizer. It is represented by the chemical formula K15NO2 .
Molecular Structure Analysis
The linear formula of potassium nitrite-15N is K15NO2 . It has a molecular weight of 86.10 . The SMILES string representation of its structure is [O-]15N+=O .Chemical Reactions Analysis
Potassium nitrite-15N is used to successfully follow the uptake of fertilizer N by crops and retention of fertilizer N in soil organic matter . It is also used as a tracer in studies related to nitrogen dynamics in soil and water ecosystems .Physical And Chemical Properties Analysis
Potassium nitrite-15N is a yellowish-white crystalline and deliquescent powder . It is soluble in water, alcohol, and liquid ammonia . It has a molecular weight of 86.07 by atom % calculation and a melting point of 350°C (dec.) (lit.) .Applications De Recherche Scientifique
1. Tracing Nitrogen Dynamics in Soil and Water Systems
Potassium nitrate labeled with 15N, including impurities like nitrite, is commonly used as a tracer in studies related to nitrogen dynamics in soil and water ecosystems. A method involving UV light and TiO2 catalysts has been developed to remove nitrite impurities from these solutions, ensuring accurate tracing results (Malone & Stevens, 1998).
2. Understanding Rumen Microbiota
15N tracer methods have been used to study the dissimilatory reduction of nitrate and nitrite by the rumen microbiota in cows, providing insights into how these processes contribute to the nitrogen cycle within the rumen ecosystem (Kaspar & Tiedje, 1981).
3. Investigating Nitrate and Nitrite Metabolism in Livestock
Research involving intravenous dosing of sheep with 15N-labeled potassium nitrate and sodium nitrite has helped in understanding the absorption, metabolism, and excretion of these compounds through the gastrointestinal tract of sheep. This is vital for assessing the impact of dietary nitrate on livestock health and methane production (Villar et al., 2021).
4. Assessing Nitrite and Nitrate Toxicity in Plant Growth
Studies using potassium nitrite and potassium nitrate have been crucial in comparing their effects on plant growth, particularly in maize. Such research helps in understanding how different nitrogen sources affect plant health and productivity (Samater, van Cleemput, & Ertebo, 1998).
Mécanisme D'action
Safety and Hazards
Potassium nitrite-15N is considered hazardous. It may intensify fire as it is an oxidizer . It is toxic if swallowed . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
InChI |
InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1/i;1+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHTSHTPBPRFX-IEOVAKBOSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.097 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium nitrite-15N | |
CAS RN |
92937-66-1 |
Source


|
| Record name | 92937-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)


![4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306700.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)